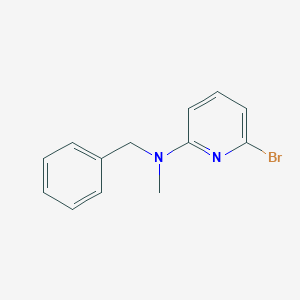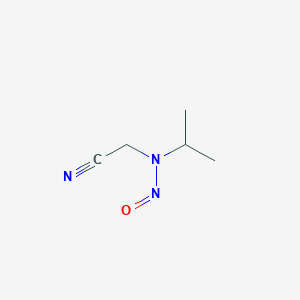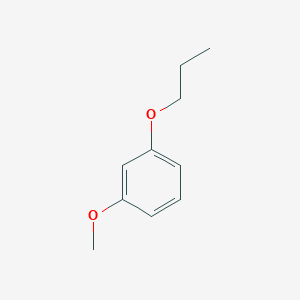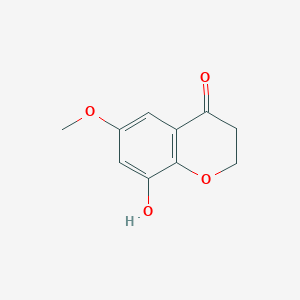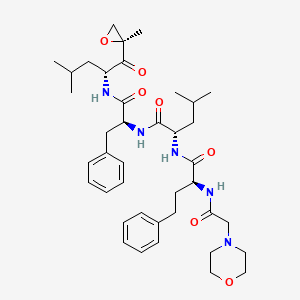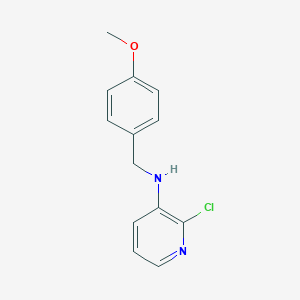
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring, a methoxybenzyl group attached to the nitrogen atom, and an amine group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-amine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, where 2-chloropyridine-3-boronic acid is coupled with 4-methoxybenzylamine in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize the same synthetic routes as described above but are optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the second position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the methoxybenzyl group.
Reduction: Amines derived from the reduction of nitro groups.
科学研究应用
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
2-chloro-N-(4-methylbenzyl)pyridin-3-amine: Similar structure but with a methyl group instead of a methoxy group.
2-chloro-N-(4-ethoxybenzyl)pyridin-3-amine: Similar structure but with an ethoxy group instead of a methoxy group.
2-chloro-N-(4-fluorobenzyl)pyridin-3-amine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets and its overall biological efficacy .
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
2-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-17-11-6-4-10(5-7-11)9-16-12-3-2-8-15-13(12)14/h2-8,16H,9H2,1H3 |
InChI 键 |
WABHSBPDPDBNMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
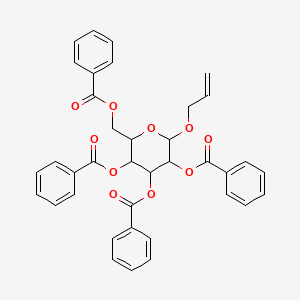

![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
